NP3-562 Cellular Potency: Direct Comparison to HTS Hit Compound 1
NP3-562 exhibits a substantial improvement in cellular potency compared to the initial high-throughput screening hit, compound 1. In a nigericin-stimulated THP-1 cell assay measuring IL-1β release, NP3-562 achieves an IC50 of 66 nM . This represents a significant enhancement in target engagement relative to the starting point of the optimization campaign, as detailed in the medicinal chemistry effort [1].
| Evidence Dimension | Inhibition of IL-1β release |
|---|---|
| Target Compound Data | IC50 = 66 nM |
| Comparator Or Baseline | Compound 1 (initial HTS hit) |
| Quantified Difference | Potency improved from initial hit (quantitative fold-change not disclosed, but compound 1 was a weak hit requiring extensive optimization) [1]. |
| Conditions | Nigericin-stimulated THP-1 cells |
Why This Matters
This direct comparison validates the extensive medicinal chemistry optimization and ensures procurement of the validated, potent analog rather than an inactive or weakly active precursor.
- [1] Velcicky J, Janser P, Gommermann N, Brenneisen S, Ilic S, Vangrevelinghe E, et al. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors. J Med Chem. 2024 Jan 25;67(2):1544-1562. View Source
